molecular formula C8H6ClF2NO3 B2796325 Methyl 6-chloro-2-(difluoromethoxy)nicotinate CAS No. 1805519-87-2

Methyl 6-chloro-2-(difluoromethoxy)nicotinate

Cat. No.: B2796325
CAS No.: 1805519-87-2
M. Wt: 237.59
InChI Key: LSJJIQUABMGTQF-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(difluoromethoxy)nicotinate is a chemical compound with the molecular formula C8H6ClF2NO3 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position and a difluoromethoxy group at the 2nd position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-(difluoromethoxy)nicotinate typically involves the esterification of 6-chloro-2-(difluoromethoxy)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

6-chloro-2-(difluoromethoxy)nicotinic acid+methanolcatalystMethyl 6-chloro-2-(difluoromethoxy)nicotinate+water\text{6-chloro-2-(difluoromethoxy)nicotinic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 6-chloro-2-(difluoromethoxy)nicotinic acid+methanolcatalyst​Methyl 6-chloro-2-(difluoromethoxy)nicotinate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-(difluoromethoxy)nicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the nicotinate ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of substituted nicotinates.

    Reduction: Formation of 6-chloro-2-(difluoromethoxy)nicotinyl alcohol.

    Oxidation: Formation of oxidized derivatives of the nicotinate ring.

Scientific Research Applications

Methyl 6-chloro-2-(difluoromethoxy)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and difluoromethoxy groups can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloronicotinate
  • Methyl 2-methoxynicotinate
  • Methyl 5-fluoro-3-pyridinecarboxylate

Uniqueness

Methyl 6-chloro-2-(difluoromethoxy)nicotinate is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 6-chloro-2-(difluoromethoxy)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO3/c1-14-7(13)4-2-3-5(9)12-6(4)15-8(10)11/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJJIQUABMGTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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